molecular formula C6H5ClO2 B1596852 3-Methylfuran-2-carbonyl chloride CAS No. 22601-06-5

3-Methylfuran-2-carbonyl chloride

Cat. No.: B1596852
CAS No.: 22601-06-5
M. Wt: 144.55 g/mol
InChI Key: DFXNZMRXFMWEGQ-UHFFFAOYSA-N
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Preparation Methods

3-Methylfuran-2-carbonyl chloride can be synthesized from 3-Methyl-2-furoic acid . The synthetic route involves the reaction of 3-Methyl-2-furoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H6O3+SOCl2C6H5ClO2+SO2+HCl\text{C}_6\text{H}_6\text{O}_3 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{ClO}_2 + \text{SO}_2 + \text{HCl} C6​H6​O3​+SOCl2​→C6​H5​ClO2​+SO2​+HCl

In industrial production, the reaction is typically carried out in a solvent such as dichloromethane or chloroform to facilitate the reaction and improve yield . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

3-Methylfuran-2-carbonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, alcohols, amines, and water. The major products formed depend on the specific nucleophile involved in the reaction.

Comparison with Similar Compounds

3-Methylfuran-2-carbonyl chloride can be compared with other acyl chloride substituted furan compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

3-methylfuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXNZMRXFMWEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383844
Record name 3-Methylfuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22601-06-5
Record name 3-Methylfuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylfuran-2-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

3-Methyl-2-furancarbonyl chloride was prepared by refluxing 3-methyl-2-furancarboxylic acid (20.0 g) with thionyl chloride (25 ml) in toluene (75 ml) for 3 hours. After removal of the solvent, the acid chloride was distilled (b.p. 74°-76° C. at ca. 12 mm).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylfuran-2-carbonyl chloride
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3-Methylfuran-2-carbonyl chloride
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3-Methylfuran-2-carbonyl chloride
Reactant of Route 6
3-Methylfuran-2-carbonyl chloride

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